3-Phenyl-3,8-diazabicyclo[3.2.1]octane
Description
Overview of Key Academic Research Domains for the 3,8-Diazabicyclo[3.2.1]octane System
The unique structural and chemical properties of the 3,8-diazabicyclo[3.2.1]octane scaffold have made it a focal point in several key areas of academic research, primarily within medicinal chemistry.
Analgesics : A significant body of research has focused on developing 3,8-diazabicyclo[3.2.1]octane derivatives as potent analgesics. acs.org Early work identified derivatives with significant affinity for μ-opioid receptors. clockss.org For example, 3-trans-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane was reported to be five times more active than morphine in the hot plate test. clockss.org More recent research has explored analogues of the natural analgesic epibatidine (B1211577), leading to the discovery of compounds like 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, which exhibits potent analgesic effects through the nicotinic acetylcholine (B1216132) receptor (nAChR) system rather than an opiate mechanism. acs.orgnih.gov
Central Nervous System (CNS) Agents : Derivatives of this scaffold have been investigated for various CNS applications. For instance, certain substituted 8-methyl-3,8-diazabicyclo[3.2.1]octanes have been evaluated for their affinity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. researchgate.net
Antiarrhythmic Agents : Analogues of the Class III antiarrhythmic drug ambasilide (B1667014) have been synthesized using the 3,8-diazabicyclo[3.2.1]octane moiety. Many of these compounds were found to lengthen the effective refractory period in cardiac tissue, demonstrating their potential in treating cardiac arrhythmias. researchgate.net
Antiproliferative Agents : Researchers have designed and synthesized N,N'-disubstituted 3,8-diazabicyclo[3.2.1]octane derivatives as potential anticancer agents. Some compounds demonstrated significant growth-inhibitory activities against leukemia cell lines and certain solid tumors. researchgate.netsci-hub.ru
Enzyme Inhibitors : The conformationally restricted nature of the scaffold has been exploited to create inhibitors of specific enzymes. For example, peptide mimetics based on a 3,8-diazabicyclo[3.2.1]octan-2-one core have been synthesized as inhibitors of farnesyltransferase, an enzyme implicated in cancer. acs.org Furthermore, related diazabicyclooctane derivatives like avibactam (B1665839) have gained prominence as potent inhibitors of β-lactamase enzymes, which are responsible for bacterial resistance to antibiotics. acs.org
Interactive Table of Research Applications for 3,8-Diazabicyclo[3.2.1]octane Derivatives
| Derivative Class | Research Domain | Key Findings | Citations |
|---|---|---|---|
| 3-Aralkenyl-8-acyl derivatives | Analgesia (Opioid) | High affinity for μ-opioid receptors; some compounds more potent than morphine. | clockss.org |
| 3-(Heteroaryl)-derivatives | Analgesia (Non-Opioid) | Act as nicotinic acetylcholine receptor agonists, analogous to epibatidine. | acs.orgnih.gov |
| Ambasilide analogues | Antiarrhythmics | Lengthen the effective refractory period in cardiac tissue. | researchgate.net |
| N,N'-Disubstituted derivatives | Anticancer | Showed growth-inhibitory activity against leukemia and solid tumor cell lines. | researchgate.netsci-hub.ru |
| 8-Methyl-3-substituted derivatives | CNS Agents | Affinity for dopamine D2 and serotonin 5-HT2A receptors. | researchgate.net |
| 3,8-Diazabicyclo[3.2.1]octan-2-one mimetics | Enzyme Inhibition | Act as inhibitors of farnesyltransferase. | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-12(5-3-1)14-8-10-6-7-11(9-14)13-10/h1-5,10-11,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKHXOXYCCDWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for the 3,8 Diazabicyclo 3.2.1 Octane Core and Its Derivatives
De Novo Construction of the 3,8-Diazabicyclo[3.2.1]octane Skeleton
The formation of the fundamental bicyclic structure is achieved through several elegant strategies that build the ring system from simpler, often acyclic or monocyclic, precursors.
Cycloaddition reactions represent a powerful and efficient method for constructing the 3,8-diazabicyclo[3.2.1]octane skeleton. Among these, 1,3-dipolar cycloadditions are particularly prominent. One notable example involves the reaction of 3-oxidopyraziniums, which act as azomethine ylides, with various dipolarophiles like acrylate (B77674) derivatives. nih.govacs.org
The cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with dipolarophiles such as methyl acrylate, tert-butyl acrylate, and methyl crotonate has been shown to produce the corresponding 3,8-diazabicyclo[3.2.1]octane adducts in yields ranging from 51% to 73%. nih.gov Interestingly, these reactions can sometimes yield isomeric 2,5-diazabicyclo[2.2.2]octanes as minor products, which are believed to form via a subsequent Wagner-Meerwein rearrangement of the initially formed [3.2.1] scaffold. nih.gov The reaction is a domino process that begins with the 1,3-dipolar cycloaddition to give the [3.2.1]octane, which can then rearrange. acs.org
Another approach utilizes the intramolecular 1,3-dipolar cycloaddition of photochemically generated azomethine ylides to access the bicyclic core, providing a pathway to the moiety found in natural products like quinocarcin. documentsdelivered.comacs.org Furthermore, a stereoselective formal intramolecular [3+2] cross-cycloaddition involving a cyclopropane (B1198618) 1,1-diester and an imine has been successfully employed to construct the 3,8-diazabicyclo[3.2.1]octane skeleton, forming a key step in the formal syntheses of (-)-quinocarcinamide and (-)-quinocarcin. nih.gov
Table 1: Examples of 1,3-Dipolar Cycloaddition for 3,8-Diazabicyclo[3.2.1]octane Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Product | Yield | Reference |
|---|---|---|---|---|
| 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | Methyl Acrylate | 3,8-diazabicyclo[3.2.1]octane derivative | 51-73% | nih.gov |
| 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | tert-Butyl Acrylate | 3,8-diazabicyclo[3.2.1]octane derivative | 51-73% | nih.gov |
| 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium | Acrylic Acid | Tricyclic fused lactone-lactam (via [3.2.1] intermediate) | 71% | nih.gov |
Multicomponent reactions (MCRs) offer an efficient route to complex molecules in a single step. A thermal multicomponent 1,3-dipolar cycloaddition serves as an example for the diastereoselective synthesis of polysubstituted pyrrolidines, which are key precursors to the diazabicyclo[3.2.1]octane system. This reaction can involve α-amino esters, ethyl glyoxylate, and a suitable dipolarophile (like maleimides or methyl acrylate) to assemble the core pyrrolidine (B122466) ring that is central to the bicyclic structure. researchgate.net
Intramolecular cyclization is a cornerstone of 3,8-diazabicyclo[3.2.1]octane synthesis, often starting from a substituted pyrrolidine ring. A common strategy begins with a readily available precursor, such as pyroglutamic acid or a meso-2,5-disubstituted pyrrolidine derivative. sci-hub.stresearchgate.net
One scalable process involves the reduction of N-benzyl-2,5-dicarbethoxypyrrolidine to the corresponding diol, followed by debenzylation and protection to yield N-Boc-2,5-dihydroxymethylpyrrolidine. researchgate.net Mesylation of this diol and subsequent intramolecular cyclization with a primary amine, such as benzylamine (B48309), affords the desired 3,8-diazabicyclo[3.2.1]octane scaffold. researchgate.net
Another established route starts from 2,5-dicarbethoxypyrrolidine, which is converted to a 2-benzylcarbamyl-5-carbethoxypyrrolidine intermediate. researchgate.net Heating this compound induces cyclization to form a 3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, which can then be reduced with agents like lithium aluminum hydride to furnish the final bicyclic amine. researchgate.netsci-hub.se
Reductive amination of linear precursors is another foundational method used to form the bicyclic structure through intramolecular cyclization. The strategic functionalization of acyclic precursors allows for precise stereochemical control, where intramolecular S_N2 reactions are key to constructing the framework. evitachem.com
Derivatization and Functionalization Strategies
Once the 3,8-diazabicyclo[3.2.1]octane core is synthesized, its nitrogen atoms at positions 3 and 8 provide convenient handles for further functionalization, allowing for the creation of a diverse range of derivatives.
The secondary amine functionalities at the N-3 and N-8 positions are nucleophilic and can be readily substituted through various standard N-alkylation or N-acylation reactions. This allows for the introduction of a wide array of substituents, which is critical for tuning the molecule's properties for applications in medicinal chemistry. nih.govacs.org For instance, series of analogues have been prepared where the N-3 or N-8 position is substituted with chlorinated heteroaryl rings or with cinnamyl and acyl side chains. researchgate.netnih.gov The synthesis is often achieved by reacting the parent 3,8-diazabicyclo[3.2.1]octane, or a protected version, with an appropriate halide. unibas.it
The synthesis of 3-phenyl-3,8-diazabicyclo[3.2.1]octane and its analogues, such as 3-benzyl derivatives, is a key objective in many research programs. These compounds can be prepared either during the de novo construction of the ring system or by post-synthetic modification.
In one approach, benzylamine is used as the cyclizing agent in the reaction with a mesylated pyrrolidine-diol, directly installing the benzyl (B1604629) group at the N-3 position. researchgate.net Another method involves the reaction of diethyl cis-1-methylpyrrolidine dicarboxylate with benzylamine in refluxing xylene, which, after heating, yields 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione. sci-hub.se Subsequent reduction of the dione (B5365651) with a reducing agent like LiAlH₄ affords 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane. sci-hub.se The N-3 benzyl group can then be removed via hydrogenolysis if the parent amine is desired. sci-hub.se
Direct substitution on the pre-formed bicyclic core is also a common strategy. For example, the synthesis of 3-benzyl-3,8-diazabicyclo[3.2.1]octane can be accomplished from the N8-benzyl derivative via a reaction with hydrogen and a palladium on carbon catalyst. unibas.itsci-hub.ru
Table 2: Selected N-Substituted 3,8-Diazabicyclo[3.2.1]octane Derivatives
| N-3 Substituent | N-8 Substituent | Synthetic Precursor/Reagent | Reference |
|---|---|---|---|
| 6-chloro-3-pyridazinyl | H | Appropriate chlorinated heteroaryl halide | nih.gov |
| Cinnamyl | Propionyl | Cinnamyl bromide, Propionyl chloride | researchgate.net |
| Benzyl | H | Benzylamine (in cyclization) or Benzyl halide | sci-hub.ru |
| Benzyl | Methyl | Benzylamine (in cyclization of N-methylpyrrolidine precursor) | sci-hub.se |
| Phenyl | H | - | cymitquimica.com |
N-Substitution Reactions at Positions 3 and 8
Acyl and Alkyl Group Modifications
The functionalization of the 3,8-diazabicyclo[3.2.1]octane core through the introduction of acyl and alkyl groups is a critical step in the synthesis of its derivatives, allowing for the fine-tuning of their biological properties. The presence of two distinct nitrogen atoms (N3 and N8) offers opportunities for selective modifications. Protecting group strategies are often employed to achieve regioselectivity.
A common approach involves the use of the tert-butyloxycarbonyl (Boc) protecting group. For instance, commercially available 3-Boc-3,8-diazabicyclo[3.2.1]octane serves as a versatile building block. evitachem.com The Boc group at the N3 position allows for the selective functionalization of the N8 position through alkylation or acylation. evitachem.com Following the modification at N8, the Boc group can be removed under acidic conditions, liberating the N3 nitrogen for subsequent reactions. evitachem.com This orthogonal strategy is crucial for creating unsymmetrically substituted derivatives. evitachem.com For example, this method has been used to synthesize diquaternary ammonium (B1175870) salts that have been investigated for their analgesic properties. evitachem.com
Modifications have also been introduced at the cinnamyl or acyl side chains of these bicyclic structures. researchgate.net A series of analogues were synthesized where such modifications led to compounds with significant affinity for μ-opioid receptors. researchgate.netmdpi.com For example, the reaction of 9-N-propionyl-10-diazatricyclo[4.2.1.1(2,5)]decane with various aldehydes in the presence of sodium cyanoborohydride yields a range of N-alkylated products. mdpi.com Similarly, acylation with propionic anhydride (B1165640) is a common final step in the synthesis of these derivatives. mdpi.com
| Compound Name | CAS Number | Key Modification | Synthetic Application |
|---|---|---|---|
| 3-Boc-3,8-diazabicyclo[3.2.1]octane | 201162-53-0 | Boc protection at N3 | Allows for selective N8 functionalization (alkylation, acylation) before further modification at N3. evitachem.com |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | N/A | Acylation/Alkylation at N3 | Synthesized as a potential analogue of epibatidine (B1211577) with significant analgesic effects. nih.gov |
| 8-Methyl-3,8-diazabicyclo[3.2.1]octane | N/A | Alkylation at N8 | Prepared via methylation of 3-benzyl-3,8-diazabicyclo[3.2.1]octane using formaldehyde (B43269) in formic acid. sci-hub.se |
| 3-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane | N/A | Acylation at N8, Alkylation at N3 | Serves as a model compound for generating bivalent ligands with opioid receptor affinity. researchgate.net |
Stereoselective Synthesis Approaches
Achieving stereochemical control in the synthesis of the 3,8-diazabicyclo[3.2.1]octane scaffold is paramount, as the biological activity of its derivatives often depends on their specific stereoisomeric form. evitachem.com Several strategies have been developed to construct this bicyclic system with high enantiomeric purity.
One major strategy relies on the enantioselective construction of an acyclic precursor that already contains the necessary stereochemical information. rsc.org This precursor is then cyclized to form the bicyclic scaffold in a stereocontrolled manner. rsc.org For example, an eight-step synthesis starting from commercially available pyroglutamic acid has been developed to produce an orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid, which can be seen as an aza analogue of pseudococaine. researchgate.netsci-hub.st
Catalytic asymmetric synthesis provides a more direct route to enantiopure derivatives. evitachem.com Transition metal-catalyzed reactions, particularly those using palladium, are prominent. evitachem.com Methods include:
[3+2] Cycloadditions: Palladium(0)-catalyzed reactions of azomethine ylides with electron-deficient dipolarophiles can form the pyrrolidine ring, which is a key part of the bicyclic system. evitachem.com
Heck-type Intramolecular Aminations: Palladium(II)-mediated cyclization of allylic amine derivatives can form the bridged nitrogenous rings. evitachem.com
Another powerful approach is the desymmetrization of achiral tropinone (B130398) derivatives. evitachem.comrsc.org In this method, a prochiral starting material, such as a symmetric diketone, is selectively functionalized using either a chiral auxiliary or an enzyme. evitachem.com For instance, enzymatic hydrolysis of a symmetric diester can produce a mono-acid with high enantiomeric excess, which can then be converted into the enantiomerically enriched diazabicyclo[3.2.1]octane core through subsequent reactions like a Curtius rearrangement and thermal cyclization. evitachem.com Tandem iminium ion cyclization/nucleophilic addition reactions have also been employed for the polymer-supported stereoselective synthesis of related oxa-diazabicyclo[3.2.1]octane scaffolds. researchgate.net
| Stereoselective Method | Key Principle | Example/Starting Material | Reference |
|---|---|---|---|
| Chiral Precursor Synthesis | Incorporation of stereocenters before cyclization. | Pyroglutamic acid | researchgate.netsci-hub.st |
| Catalytic Asymmetric Cycloaddition | Palladium-catalyzed [3+2] cycloaddition of azomethine ylides. | Amino esters and dipolarophiles | evitachem.com |
| Desymmetrization | Enzymatic hydrolysis of prochiral diesters. | Symmetric tropinone derivatives | evitachem.comrsc.org |
| Diastereoselective Cyclization | Hydrogenation of a precursor leading to cyclization and isolation of the desired diastereomer. | 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid methyl ester derivative | sci-hub.st |
Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like 3,8-diazabicyclo[3.2.1]octane to reduce environmental impact and improve efficiency. While dedicated studies on green routes for this specific scaffold are still emerging, several reported synthetic steps align with sustainable practices.
A key aspect of green chemistry is the use of biocatalysis. The application of enzymes in synthesis can offer high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. colab.ws For example, enzymatic hydrolysis has been proposed as a method for the desymmetrization of achiral diesters to create chiral building blocks for the 3,8-diazabicyclo[3.2.1]octane core. evitachem.com Furthermore, a streamlined synthesis of a related bicyclic amine moiety has been reported that utilizes an enzymatic amidation step. acs.org
Another green approach involves improving the efficiency of reactions to minimize waste. The development of one-pot, two-step routes, such as a reaction with triflamide, represents a move towards more sustainable synthesis by reducing the number of workup and purification steps. researchgate.net Additionally, research into catalytic methods, such as the rhodium-catalyzed transformations for late-stage functionalization, can improve atom economy compared to stoichiometric reagents. acs.org
Future directions in the sustainable synthesis of 3,8-diazabicyclo[3.2.1]octane and its derivatives will likely focus on:
Expanding the use of biocatalysis and whole-cell systems.
Employing safer and more environmentally benign solvents. colab.ws
Developing more efficient catalytic systems to reduce catalyst loading and energy consumption.
Structural Analysis and Conformational Insights of the 3,8 Diazabicyclo 3.2.1 Octane System
Advanced Spectroscopic Characterization in Research Contexts
Spectroscopic techniques are indispensable for the unambiguous determination of the structure of 3-phenyl-3,8-diazabicyclo[3.2.1]octane and its analogues. NMR, mass spectrometry, and IR spectroscopy each provide complementary information, which, when combined, allows for a comprehensive structural characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. researchgate.netresearchgate.net For the 3,8-diazabicyclo[3.2.1]octane system, ¹H and ¹³C NMR are routinely used to confirm the connectivity and stereochemistry of the bicyclic core and its substituents. nih.govmdpi.com
In the ¹H NMR spectrum of 3,8-diazabicyclo[3.2.1]octane derivatives, the protons on the bicyclic framework typically appear as complex multiplets due to spin-spin coupling. For instance, in a derivative, the bridgehead protons (H₁ and H₅) can be observed, along with the protons of the ethylene (B1197577) and propylene (B89431) bridges. nih.gov The chemical shifts and coupling constants of these protons are highly sensitive to the conformation of the piperidine (B6355638) and pyrrolidine (B122466) rings within the bicyclic system. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for assigning these complex signals and determining the relative stereochemistry of the substituents. acs.orgipb.pt For example, NOESY experiments can reveal through-space correlations between protons, providing insights into their spatial proximity and, consequently, the conformation of the molecule. acs.orgipb.pt
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the 3,8-diazabicyclo[3.2.1]octane core are characteristic and can be used to confirm the presence of the bicyclic system. nih.govnih.gov The carbon signals of the phenyl group are also readily identifiable in the aromatic region of the spectrum.
Table 1: Representative ¹H NMR Spectroscopic Data for a 3,8-Diazabicyclo[3.2.1]octane Derivative.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1, H-5 | 4.38–4.48 | m | - |
| H-2, H-4 | 2.88–2.95, 3.44–3.56 | m | - |
| H-6, H-7 | 2.00–2.05 | m | - |
Data is for a related 3-substituted-3,8-diazabicyclo[3.2.1]octane derivative and serves as an illustrative example. nih.gov
Table 2: Representative ¹³C NMR Spectroscopic Data for a 3,8-Diazabicyclo[3.2.1]octane Derivative.
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1, C-5 | 55.2, 55.5 |
| C-2, C-4 | 56.0, 56.6 |
| C-6, C-7 | 28.1, 28.5 |
Data is for a related 8-substituted-3,8-diazabicyclo[3.2.1]octane derivative and serves as an illustrative example. nih.gov
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm its molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner upon ionization. This fragmentation can help to confirm the presence of the phenyl group and the diazabicyclo[3.2.1]octane core.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. scispace.com The IR spectrum of this compound would exhibit characteristic absorption bands for the various structural components.
The key functional groups and their expected IR absorption regions are:
Aromatic C-H stretch: The C-H bonds of the phenyl group typically show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. vscht.czlibretexts.org
Aliphatic C-H stretch: The C-H bonds of the bicyclic alkane structure will exhibit stretching absorptions in the range of 2850-3000 cm⁻¹. vscht.czlibretexts.org
C-N stretch: The stretching vibrations of the C-N bonds in the diazabicyclic system are expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
Aromatic C=C stretch: The carbon-carbon double bonds within the phenyl ring give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region. vscht.czlibretexts.org
N-H stretch: If the nitrogen at the 8-position is unsubstituted, a characteristic N-H stretching band would be observed in the 3300-3500 cm⁻¹ region.
Table 3: General IR Absorption Frequencies for Key Functional Groups in this compound.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Variable |
| Aliphatic C-H Stretch | 3000-2850 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Variable |
| C-N Stretch | 1250-1020 | Medium |
This table provides a generalized overview of expected IR absorption frequencies. vscht.czlibretexts.org
Computational Chemistry and Molecular Modeling Studies
Computational methods provide powerful insights into the structural and electronic properties of molecules, complementing experimental data. researchgate.net For the 3,8-diazabicyclo[3.2.1]octane system, computational studies have been instrumental in understanding conformational preferences, electronic structure, and reactivity. acs.orgclockss.org
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. acs.org DFT calculations can be employed to determine the optimized geometry of this compound, as well as to analyze its molecular orbitals and electrostatic potential. clockss.orgresearchgate.net These calculations can predict the most stable conformation of the molecule and provide insights into its reactivity by identifying regions of high or low electron density. For example, the molecular electrostatic potential (MEP) can highlight the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions. clockss.org DFT studies have been successfully applied to predict the regio- and stereoselectivity in reactions involving the 3,8-diazabicyclo[3.2.1]octane scaffold. acs.orgnih.gov
Molecular mechanics and molecular dynamics simulations are computational techniques used to study the conformational landscape of flexible molecules. researchgate.netacs.org The 3,8-diazabicyclo[3.2.1]octane system can exist in different conformations due to the flexibility of the six-membered piperidine ring, which can adopt chair, boat, or twist-boat conformations. clockss.org Molecular mechanics calculations can be used to estimate the relative energies of these different conformers and to identify the most stable conformations. acs.org These studies have shown that the piperazine (B1678402) ring in related structures often adopts a chair conformation with bulky substituents in an equatorial position to minimize steric strain. clockss.org Molecular dynamics simulations can further provide a picture of the dynamic behavior of the molecule over time, showing how it transitions between different conformational states. researchgate.net
Quantum Chemical Calculations for Energetic and Geometrical Parameters
Quantum mechanical calculations have been employed to investigate the electronic structure and preferred conformations of 3,8-diazabicyclo[3.2.1]octane derivatives. clockss.orgresearchgate.net These computational studies, utilizing both semiempirical (MOPAC) and ab initio (GAMESS) methods, provide valuable insights into the energetic and geometric features of these molecules. clockss.org
For a series of N-acyl and N-aralkenyl substituted 3,8-diazabicyclo[3.2.1]octane derivatives, calculations have been performed to compare their conformations with known active compounds like morphine. clockss.orgresearchgate.net The focus has often been on derivatives showing affinity for opioid receptors. clockss.org For instance, studies on compounds like 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (1b) and its homologs have been conducted to relate their structure to biological activity. clockss.orgresearchgate.net
The calculations, corroborated by X-ray crystallography, reveal specific geometric parameters. For example, in compound 1b, the piperazine ring adopts a chair conformation, with the aralkenyl chain positioned equatorially. clockss.org The p-nitro group is slightly twisted relative to the benzene (B151609) plane, with a dihedral angle of approximately 13°. clockss.org The geometry of the 8-N-propionyl substituent is characterized by a C(11)-N(3)-C(16)-O(3) torsion angle of -169(3)°, indicating a 'trans' orientation of the carbonyl oxygen relative to C(11). clockss.org
Theoretical calculations have also been used to compare the structural and conformational aspects of these derivatives with other biologically active molecules, such as epibatidine (B1211577). nih.gov These computational models help in understanding the structure-activity relationships by identifying key conformational similarities. nih.gov
The following table presents a selection of experimental and calculated geometrical values for different derivatives of the 3,8-diazabicyclo[3.2.1]octane system. clockss.org
| Compound | Method | Parameter | Value |
|---|---|---|---|
| 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (1b) | X-Ray | Cell parameter a (Å) | 8.365(3) |
| 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (1b) | X-Ray | Cell parameter b (Å) | 6.9935(7) |
| 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (1b) | X-Ray | Cell parameter c (Å) | 14.896(2) |
| 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (1b) | X-Ray | Cell parameter β (°) | 102.00(2) |
| 8-n-butyroyl-3-p-nitrocinnamyl-3,8-diazabicyclo[3.2.1]octane (1c) | X-Ray | Cell parameter a (Å) | 9.861(1) |
| 8-n-butyroyl-3-p-nitrocinnamyl-3,8-diazabicyclo[3.2.1]octane (1c) | X-Ray | Cell parameter b (Å) | 16.637(3) |
| 8-n-butyroyl-3-p-nitrocinnamyl-3,8-diazabicyclo[3.2.1]octane (1c) | X-Ray | Cell parameter c (Å) | 11.852(4) |
| 8-n-butyroyl-3-p-nitrocinnamyl-3,8-diazabicyclo[3.2.1]octane (1c) | X-Ray | Cell parameter β (°) | 94.24(2) |
| 3-p-nitrocinnamyl-8-pivaloyl-3,8-diazabicyclo[3.2.1]octane (1d) | X-Ray | Cell parameter a (Å) | 11.887(3) |
| 3-p-nitrocinnamyl-8-pivaloyl-3,8-diazabicyclo[3.2.1]octane (1d) | X-Ray | Cell parameter b (Å) | 6.210(2) |
| 3-p-nitrocinnamyl-8-pivaloyl-3,8-diazabicyclo[3.2.1]octane (1d) | X-Ray | Cell parameter c (Å) | 26.251(6) |
| 3-p-nitrocinnamyl-8-pivaloyl-3,8-diazabicyclo[3.2.1]octane (1d) | X-Ray | Cell parameter β (°) | 95.32(2) |
Conformational Landscape and Dynamic Properties of the Bicyclic Core
The 3,8-diazabicyclo[3.2.1]octane core possesses a rigid structure that significantly influences the orientation of its substituents. Conformational analysis, supported by X-ray crystallography and high-field 1H NMR spectroscopy, consistently shows that the piperazine ring within the bicyclic system predominantly adopts a chair conformation. clockss.orgnih.gov
In derivatives such as 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (1b), the molecular structure is characterized by this chair conformation of the piperazine ring, coupled with an equatorial placement of the aralkenyl chain at the N-3 position. clockss.org This equatorial orientation is a recurring feature in many derivatives. clockss.orgresearchgate.net
The nature of the substituent at the N-8 position can induce subtle conformational changes. For example, replacing the propionyl group with a bulkier n-butyroyl group (as in compound 1c) can impact the molecular packing, although the fundamental chair conformation of the piperazine ring and the equatorial orientation of the N-3 substituent are maintained. clockss.org However, in this case, the cinnamyl moiety orients to the opposite side compared to compound 1b. clockss.org Similarly, the even bulkier pivaloyl group in compound 1d does not cause significant conformational shifts in the bicyclic core itself, which retains its chair conformation and equatorial aralkenyl chain. clockss.org
The dynamic properties of the bicyclic system are constrained by its bridged structure. This rigidity is a key feature in the design of compounds targeting specific receptors, as it limits the number of accessible conformations, potentially leading to higher binding affinity and selectivity. nih.govnih.gov For example, in the development of analogues of the antiviral drug maraviroc, the 3,8-diazabicyclo[3.2.1]octane moiety was chosen to replace the original tropane (B1204802) ring, with conformational analysis being a key part of the investigation. nih.govrsc.org The inherent rigidity of the bicyclic core is considered a desirable attribute for maintaining a specific pharmacophore geometry.
Studies comparing bicyclic compounds to their monocyclic analogues, such as cis-2,6-dimethylpiperazines, have shown that while the monocyclic structures can adopt similar preferred conformations, the bicyclic system is inherently more constrained. researchgate.net This conformational restriction is a defining characteristic of the 3,8-diazabicyclo[3.2.1]octane landscape.
Molecular Interactions and Receptor Binding Studies in Vitro and Mechanistic Perspectives
Ligand-Receptor Binding Affinity Profiling in Research
Derivatives of 3,8-diazabicyclo[3.2.1]octane have been extensively studied for their interaction with opioid receptors, demonstrating a notable affinity and selectivity, particularly for the μ-opioid receptor (MOR). Early research established that the analgesic properties of these compounds were mediated through their interaction with opioid receptors, showing fair selectivity for μ over δ and κ subtypes. clockss.org Structure-activity relationship (SAR) studies highlighted that optimal activity often required an aralkenyl group at the N-3 position and an acyl group at N-8. clockss.org
For instance, the 3-trans-cinnamyl-8-propionyl derivative was found to be a potent analgesic. clockss.org Subsequent modifications, such as the introduction of a para-nitro group on the phenyl ring of the cinnamyl moiety, yielded compounds with enhanced μ/δ selectivity and greater analgesic potency. clockss.org In binding studies, the affinity of these derivatives for μ-opioid receptors was found to be comparable or slightly lower than that of morphine. clockss.org
More recent investigations into 3,8-diazabicyclo[3.2.1]octane analogs have revealed surprisingly potent μ-opioid agonist activity. In an effort to develop opioid rescue agents, researchers discovered that substituting a nitrogen into the 3-position of an endo-8-substituted-3-phenyl-8-azabicyclo[3.2.1]octane scaffold did not produce the expected antagonist activity. nih.gov Instead, the resulting 3,8-diazabicyclo[3.2.1]octane compounds were potent MOR agonists, with EC₅₀ values comparable to that of fentanyl and significantly more potent than morphine. nih.gov
Homologation of the DBO scaffold to the 3,9-diazabicyclo[3.3.1]nonane (DBN) system also produced compounds with strong and selective μ-affinity, with Kᵢ values in the nanomolar range. researchgate.net Studies on various diazatricyclodecane derivatives, which are structurally related to DBOs, have also identified compounds with nanomolar μ-affinity and high selectivity over δ- and κ-receptors. nih.gov
Opioid Receptor Binding Affinities of 3,8-Diazabicyclo[3.2.1]octane Analogs
This table presents the binding affinities (Kᵢ or EC₅₀ in nM) of selected 3,8-diazabicyclo[3.2.1]octane derivatives and related compounds for the μ-opioid receptor.
| Compound | μ-Opioid Receptor Affinity (Kᵢ/EC₅₀, nM) | Receptor System | Reference |
|---|---|---|---|
| 3,8-diazabicyclo[3.2.1]octane analog 1 | 0.26 (EC₅₀) | Human μ-opioid receptor | nih.gov |
| 3,8-diazabicyclo[3.2.1]octane analog 2 | 0.39 (EC₅₀) | Human μ-opioid receptor | nih.gov |
| Fentanyl (Reference) | 0.21 (EC₅₀) | Human μ-opioid receptor | nih.gov |
| Morphine (Reference) | 7.64 (EC₅₀) | Human μ-opioid receptor | nih.gov |
| N-3-arylpropenyl-N-9-propionyl-3,9-diazabicyclo[3.3.1]nonanes (1a-g) | Nanomolar range (Kᵢ) | Opioid receptor subtypes | researchgate.net |
| N-3-propionyl-N-9-arylpropenyl-3,9-diazabicyclo[3.3.1]nonanes (2a-g) | Nanomolar range (Kᵢ) | Opioid receptor subtypes | researchgate.net |
The 3,8-diazabicyclo[3.2.1]octane framework is a key component of ligands designed to interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govnih.gov These transporters are crucial for regulating neurotransmission by re-uptaking their respective neurotransmitters from the synaptic cleft. nih.gov
Research has shown that N-substituted 3,8-diazabicyclo[3.2.1]octane analogs can exhibit high affinity for DAT. For example, the N-methyl- and N-propylphenyl-3,8-diaza[3.2.1]bicyclooctane analogues demonstrated high affinity for DAT with IC₅₀ values of 8.0 nM and 8.2 nM, respectively. researchgate.net The N-methyl analog, in particular, showed high selectivity for DAT over SERT (88-fold for binding). researchgate.net The N-indolylmethyl analogue displayed the highest affinity in its series, with an IC₅₀ of 1.4 nM for DAT. researchgate.net
The binding affinity of these compounds is determined by their ability to displace specific radiolabeled ligands, such as [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET, in rat brain tissue. researchgate.net The selectivity profile is critical, and compounds are often evaluated for their affinity ratios (e.g., SERT/DAT) to gauge their potential for specific applications. researchgate.netd-nb.info The structural rigidity of the bicyclic system appears to be a key factor in achieving high affinity and selectivity. researchgate.netresearchgate.net
Monoamine Transporter Binding Affinities of 3,8-Diazabicyclo[3.2.1]octane Analogs
This table shows the binding affinities (IC₅₀ in nM) of selected 3,8-diazabicyclo[3.2.1]octane derivatives for the Dopamine Transporter (DAT).
| Compound | DAT Affinity (IC₅₀, nM) | Selectivity (SERT/DAT binding ratio) | Reference |
|---|---|---|---|
| N-methylphenyl-3,8-diaza[3.2.1]bicyclooctane analogue (7) | 8.0 | 88 | researchgate.net |
| N-propylphenyl-3,8-diaza[3.2.1]bicyclooctane analogue (11) | 8.2 | Not Specified | researchgate.net |
| N-indolylmethyl analogue (16) | 1.4 | Not Specified | researchgate.net |
The 3,8-diazabicyclo[3.2.1]octane scaffold has also been investigated for its potential to antagonize muscarinic acetylcholine (B1216132) receptors (mAChRs). mhmedical.com These receptors are involved in a wide array of functions in the central and peripheral nervous systems. mhmedical.com
Studies have identified derivatives with significant anticholinergic activity. For instance, 3-methyltropoyl-8-methyl-3,8-diazabicyclo[3.2.1]octane was found to be highly active in antagonizing the effects of acetylcholine, with this activity residing primarily in the (-) enantiomorph. researchgate.net This suggests a specific interaction with muscarinic receptors. Furthermore, patent literature describes compounds based on the 3,8-diazabicyclo[3.2.1]octane core that are designed as antagonists of the muscarinic M1 receptor subtype, indicating the scaffold's utility in developing selective mAChR ligands. google.com The related 6-azabicyclo[3.2.1]octane scaffold has also yielded highly potent antimuscarinic agents, further validating the therapeutic potential of this general bicyclic structure. acs.org
Analogues of 3,8-diazabicyclo[3.2.1]octane have emerged as potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. nih.gov This interest was partly spurred by the potent analgesic properties of epibatidine (B1211577), a natural alkaloid that acts on nAChRs. nih.gov
A key derivative, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a), was synthesized as a potential analogue of epibatidine and demonstrated high affinity for the α4β2 nAChR subtype with a Kᵢ value of 4.1 nM. nih.govuni-bonn.de Functional studies confirmed its action through the nicotinic system and showed it was devoid of activity at neuromuscular junction nAChRs. nih.gov Another compound, referred to as DBO-83, was identified as a full agonist at α4β2 and ganglionic nAChRs. acnp.org
Additionally, series based on an acylated 8-methyl-3,8-diazabicyclo[3.2.1]octane ring system have been claimed as modulators of nicotinic receptors, with some compounds showing pronounced selectivity for the α7 nAChR subtype. sci-hub.semdpi.com
Nicotinic Acetylcholine Receptor Binding Affinities
This table displays the binding affinity (Kᵢ in nM) of a key 3,8-diazabicyclo[3.2.1]octane derivative for the α4β2 nAChR subtype.
| Compound | nAChR Subtype | Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a) | α4β2 | 4.1 ± 0.21 | nih.gov |
Structure-Activity Relationship (SAR) Investigations at the Molecular Level
The biological activity of 3,8-diazabicyclo[3.2.1]octane derivatives is highly dependent on the nature and position of substituents on the bicyclic core. acs.orgnih.gov SAR studies have been crucial in optimizing ligand affinity and selectivity for various receptor targets. clockss.orgnih.gov A consistent finding is that the conformational rigidity imparted by the bicyclic scaffold is a favorable characteristic for receptor interaction. nih.govnih.gov
The substituent at the N-3 position, often an aryl or heteroaryl group, plays a critical role in determining the pharmacological profile of 3,8-diazabicyclo[3.2.1]octane compounds. clockss.orgnih.govunibas.it
For μ-opioid receptor affinity, an aralkenyl group at N-3 is often a requirement for optimal activity. clockss.org The electronic properties of the phenyl ring within this group are particularly influential. The introduction of an electron-withdrawing p-nitro group onto the phenyl ring of a 3-cinnamyl derivative led to a compound with better μ/δ selectivity and enhanced analgesic potency compared to the unsubstituted model. clockss.org
In the context of nAChR ligands, substituting the N-3 position with a chlorinated heteroaryl ring, such as 6-chloro-3-pyridazinyl, resulted in a compound with nanomolar affinity for the α4β2 subtype. nih.gov This highlights that heteroaryl rings can serve as effective bioisosteres for the phenyl group, modulating receptor affinity and selectivity. mdpi.com
Studies on antiproliferative analogues also underscore the importance of the aryl substituent. An analogue with a phenyl group on a pyridylmethyl side chain showed moderate cytotoxicity, whereas replacing the phenyl moiety with a hydrogen atom rendered the compound non-toxic, indicating that the phenyl group is a crucial structural feature for this specific activity. unibas.it The complex nature of SAR in this class of compounds is highlighted by the finding that a seemingly minor structural change—the introduction of a nitrogen at the 3-position to create the DBO core—can dramatically alter the pharmacological profile, converting a compound from an antagonist to a potent agonist. nih.gov
Impact of N-8 Substituents on Receptor Selectivity
The substituent at the N-8 position of the 3,8-diazabicyclo[3.2.1]octane ring system is a critical determinant of receptor selectivity, particularly for monoamine transporters and opioid receptors. Research into the structure-activity relationships (SAR) of these compounds has shown that modifications at this site can dramatically alter the binding profile.
For derivatives targeting monoamine transporters, the N-8 substituent plays a key role in tuning selectivity between the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For instance, in a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane analogues, the introduction of an 8-cyclopropylmethyl group was found to be a unique modification that confers high selectivity for SERT over DAT. nih.gov In contrast, 8-benzyl analogues in the same series generally showed high affinity for DAT. nih.gov Specifically, the 4-chlorobenzyl analogue demonstrated remarkable DAT selectivity, with an affinity 1358 times more potent for DAT than for NET. nih.gov Further studies have shown that N-phenylpropyl substituents can retain moderate affinity at the dopamine transporter. researchgate.net
In the context of opioid receptors, the N-8 substituent is equally crucial for achieving desired activity and selectivity. Structural analysis of derivatives acting as µ-opioid receptor agonists indicates that an acyl group at the N-8 position, in combination with an aralkenyl group at the N-3 position, is a key requirement for optimal activity. clockss.org The 3-trans-cinnamyl-8-propionyl derivative, for example, was identified as a highly active analgesic. clockss.org Subsequent modifications, such as the introduction of a p-nitro group on the phenyl ring of the cinnamyl moiety, led to a compound with enhanced µ/δ selectivity. clockss.org
Recent studies on 3,8-diazabicyclo[3.2.1]octanes have surprisingly revealed potent µ-opioid receptor (MOR) agonist activity, comparable to fentanyl, in compounds originally designed as antagonists. nih.gov In these molecules, the nature of the N-3 substituent appeared to be a primary driver of potency. Shortening a phenylpropyl chain at N-3 to a phenylethyl chain had little effect on MOR activity, but reducing it to a benzyl (B1604629) group led to a 300-fold decrease in activity, highlighting the sensitivity of the receptor to the length and nature of this chain. nih.gov
Table 1: Impact of N-8 Substituents on Receptor Affinity and Selectivity
| Core Scaffold | N-8 Substituent | Primary Target(s) | Key Finding | Reference |
|---|---|---|---|---|
| 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane | Cyclopropylmethyl | SERT, DAT | Imparts high SERT/DAT selectivity. | nih.gov |
| 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane | Benzyl | DAT, SERT, NET | Exhibited high affinity at DAT. | nih.gov |
| 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane | 4-Chlorobenzyl | DAT, NET | Showed DAT affinity 1358-fold higher than NET affinity. | nih.gov |
| 3-Aralkenyl-3,8-diazabicyclo[3.2.1]octane | Propionyl | µ-Opioid Receptor | Optimal for analgesic activity in combination with N-3-cinnamyl. | clockss.org |
| 3-Aryl-3,8-diazabicyclo[3.2.1]octane | Arylalkyl Groups | Dopamine Transporter | Phenylpropyl group retained moderate affinity. | researchgate.net |
Role of Stereochemistry in Molecular Recognition
The three-dimensional arrangement of atoms, or stereochemistry, is fundamental to the interaction between a ligand and its receptor. pageplace.de For 3-Phenyl-3,8-diazabicyclo[3.2.1]octane derivatives, the rigid bicyclic framework creates distinct stereoisomers (enantiomers and diastereomers) that can exhibit significantly different pharmacological profiles. The orientation of substituents is critical for fitting into the specific binding pockets of target proteins.
Studies on diarylmethoxymethyl-8-azabicyclo[3.2.1]octane derivatives have demonstrated the profound impact of stereochemistry at the C-3 position on dopamine transporter affinity. researchgate.net A comparison of isomers revealed that the 3α derivatives were the most potent compounds. researchgate.net Specifically, the 3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane exhibited a high affinity for the dopamine transporter (Ki = 5 nM). researchgate.net The corresponding unsaturated analogue with a double bond at the 2-position was slightly less potent (Ki = 12 nM), while the 3β-isomer showed only modest affinity (Ki = 78 nM). researchgate.net This indicates that the dopamine transporter binding site can accommodate some variability but is sensitive to the precise stereochemical presentation of the benzhydryl ether group relative to the nitrogen atom of the bicyclic core. researchgate.net
The rigid ethylidenyl-8-azabicyclic[3.2.1]octane skeleton has also been shown to impart modest stereoselective binding and uptake inhibition at the dopamine transporter. nih.gov The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a significant area of research, as the biological activities of tropane (B1204802) alkaloids and their synthetic analogues are highly dependent on their stereoisomeric form. researchgate.net This underscores that a deep understanding of the stability and interconversion of stereoisomers is essential for designing effective and selective therapeutic agents based on this scaffold. pageplace.de
Mechanistic Insights into Molecular Action (excluding clinical outcomes)
Beyond simple binding affinity, a mechanistic understanding of how these compounds exert their effects at a molecular level is crucial. This involves analyzing the precise interactions with target proteins and the theoretical underpinnings of their subsequent biological response.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the specific molecular interactions that stabilize the complex. researchgate.net These studies are critical for understanding the structure-activity relationships of 3,8-diazabicyclo[3.2.1]octane derivatives.
For example, molecular docking studies of a novel KRAS-G12D inhibitor containing a protonated 3,8-diazabicyclo[3.2.1]octane moiety revealed critical hydrogen bond interactions. nih.gov The model showed that this bicyclic portion of the molecule formed hydrogen bonds with the amino acid residues Asp12 and Gly60 within the protein's binding pocket, which were key to its activity. nih.gov
Similarly, theoretical calculations and high-field NMR spectroscopy have been used to compare the conformation of analgesic 3,8-diazabicyclo[3.2.1]octane derivatives with that of epibatidine. nih.gov These analyses indicated that the active compounds adopt a conformation that is structurally similar to that of epibatidine, suggesting they may interact with the nicotinic acetylcholine receptor in a comparable manner. nih.gov X-ray crystallography studies on µ-opioid selective 3,8-diazabicyclo[3.2.1]octane derivatives have further elucidated their solid-state conformation, showing a chair conformation for the piperazine (B1678402) ring and an equatorial arrangement of the N-3 aralkenyl chain, which are important for biological properties. clockss.org
Table 2: Examples of Ligand-Protein Interactions
| Compound/Derivative Class | Target Protein | Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| KRAS-G12D inhibitor with 3,8-diazabicyclo[3.2.1]octane moiety | KRAS-G12D | Asp12, Gly60 | Hydrogen Bonding | nih.gov |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | Nicotinic Acetylcholine Receptor (inferred) | Not specified | Conformational similarity to epibatidine | nih.gov |
| 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane | µ-Opioid Receptor (inferred) | Not specified | Conformational analysis via X-ray crystallography | clockss.org |
Theoretical Basis of Ligand Efficacy and Antagonism
Ligand efficacy describes the ability of a drug-receptor complex to produce a functional response. A compound can be a high-affinity antagonist (blocking the receptor) or a high-affinity agonist (activating the receptor), and the difference lies in the specific conformational changes it induces upon binding.
The surprising discovery of potent agonist activity in 3,8-diazabicyclo[3.2.1]octane derivatives originally pursued as antagonists provides a compelling case study in ligand efficacy. nih.gov Functional assays using Bioluminescence Resonance Energy Transfer (BRET) were employed to directly measure the downstream effects of receptor binding. For one potent derivative, these assays showed that it acted as a partial agonist for G-protein activation at the µ-opioid receptor compared to the full agonist DAMGO. nih.gov This demonstrates that while the compound binds potently, it does not induce the maximal conformational change in the receptor required for a full functional response, a key feature of partial agonists. nih.gov
In a different context, the analgesic action of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane was found to be antagonized by mecamylamine (B1216088) but not by naloxone, suggesting its mechanism involves the nicotinic system rather than the opioid system. nih.gov Binding studies confirmed a high affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. nih.gov This highlights that the ultimate biological effect is dictated not just by the ligand's structure, but by the specific receptor system with which it interacts to produce an agonistic or antagonistic effect. Theoretical studies that compare the conformation of these ligands to known agonists or antagonists, like the comparison to epibatidine, help to build a rational basis for their observed efficacy. nih.gov
Role As a Chemical Probe and Tool in Academic Research
Development of 3,8-Diazabicyclo[3.2.1]octane Derivatives as Pharmacological Tools
The 3,8-diazabicyclo[3.2.1]octane core has proven to be a versatile scaffold for the development of a wide array of pharmacological tools. Researchers have systematically modified this bicyclic system at both the 3- and 8-positions to probe structure-activity relationships (SAR) and optimize interactions with specific biological targets. These efforts have led to the discovery of potent and selective agents with diverse pharmacological profiles, including analgesic and antiproliferative activities.
One area of notable success has been in the development of analgesics. By substituting the 3-position with various aryl and heteroaryl groups, researchers have created potent ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, the derivative 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane has been identified as a potent analgesic, with its mechanism of action attributed to its interaction with the nicotinic system.
Furthermore, the 3,8-diazabicyclo[3.2.1]octane scaffold has been employed in the design of dopamine (B1211576) uptake inhibitors. The constrained nature of the bicyclic ring system allows for precise orientation of substituents to achieve high affinity and selectivity for the dopamine transporter (DAT).
Recent research has also highlighted the potential of this scaffold in developing agents for central nervous system (CNS) disorders. A patent application describes the synthesis of (1R,5S)-3-phenyl-3,8-diazabicyclo[3.2.1]octane as a key intermediate in the preparation of dual inhibitors of the Nav1.2 sodium channel and the 5-HT2A serotonin (B10506) receptor, suggesting its utility in addressing complex neurological conditions.
The versatility of the 3,8-diazabicyclo[3.2.1]octane scaffold is further demonstrated by its use in creating opioid receptor modulators. N-(3-hydroxyphenyl)-3,8-diazabicyclooctanes have been designed and synthesized as potential opioid rescue agents. In this context, the 3,8-diazabicyclo[3.2.1]octane core serves as a bioisostere of the piperazine (B1678402) ring, a common motif in many centrally acting agents. nih.govresearchgate.net
The table below summarizes key pharmacological applications of various 3,8-diazabicyclo[3.2.1]octane derivatives.
| Derivative Class | Pharmacological Target/Application | Key Findings |
| 3-Aryl/Heteroaryl Derivatives | Analgesia (Nicotinic Acetylcholine Receptors) | Potent analgesic effects mediated by the nicotinic system. |
| 8-Substituted Isotropanes | Dopamine Transporter (DAT) Inhibition | High affinity and selectivity for DAT. |
| 3-Phenyl Derivatives | Dual Nav1.2/5-HT2A Inhibition | Potential for treating CNS disorders. |
| N-(3-hydroxyphenyl) Derivatives | Opioid Receptor Modulation | Development of potential opioid rescue agents. |
Application in Target Identification and Validation Studies (pre-clinical)
While the 3,8-diazabicyclo[3.2.1]octane scaffold is a cornerstone in the design of pharmacologically active molecules, the specific application of "3-Phenyl-3,8-diazabicyclo[3.2.1]octane" as a chemical probe for target identification and validation is not extensively documented in publicly available research. However, the broader class of compounds built upon this scaffold serves as a valuable tool in preclinical research.
The development of potent and selective ligands based on the 3,8-diazabicyclo[3.2.1]octane core allows researchers to probe the function of specific receptors and transporters. For example, highly selective dopamine uptake inhibitors derived from this scaffold can be used in cellular and animal models to elucidate the role of the dopamine transporter in various physiological and pathological processes. By observing the biological effects of these specific inhibitors, researchers can validate DAT as a therapeutic target for conditions such as depression, ADHD, and substance abuse disorders.
Similarly, the development of potent nAChR ligands from this scaffold has contributed to understanding the role of different nAChR subtypes in pain perception. These compounds can be used to dissect the complex pharmacology of the nicotinic system and validate specific subtypes as targets for novel analgesics.
Utilization in Scaffold Hopping and Lead Discovery Research (non-clinical)
The 3,8-diazabicyclo[3.2.1]octane framework is a prime example of a privileged scaffold in medicinal chemistry, making it a valuable asset in scaffold hopping and lead discovery research. Its rigid structure and ability to present substituents in a well-defined spatial orientation allow it to mimic the pharmacophoric features of other, more flexible or complex, molecular architectures.
A key aspect of its utility in scaffold hopping is its role as a constrained piperazine bioisostere. nih.govresearchgate.net Piperazine is a ubiquitous moiety in drug discovery, but its conformational flexibility can sometimes be a drawback, leading to off-target effects or suboptimal binding. By replacing a flexible piperazine with the rigid 3,8-diazabicyclo[3.2.1]octane core, medicinal chemists can often improve selectivity and potency. This strategy has been successfully employed in the design of ligands for a variety of G-protein coupled receptors (GPCRs) and ion channels.
In lead discovery, the 3,8-diazabicyclo[3.2.1]octane scaffold serves as a versatile starting point for the generation of compound libraries. The presence of two nitrogen atoms at the 3- and 8-positions provides convenient handles for chemical modification, allowing for the rapid synthesis of a diverse range of analogues. This diversity is crucial in the early stages of drug discovery, where the goal is to explore a broad chemical space to identify initial "hits" against a biological target. The phenyl group in "this compound" can also be readily modified, providing another avenue for diversification and optimization of lead compounds.
Advanced Research Topics and Future Directions in 3,8 Diazabicyclo 3.2.1 Octane Chemistry
Exploration of Novel Derivatization Pathways and Chemical Space Expansion
The expansion of the chemical space surrounding the 3-phenyl-3,8-diazabicyclo[3.2.1]octane core is a key area of research aimed at discovering novel compounds with enhanced biological activities. A variety of synthetic strategies have been employed to introduce chemical diversity at the N3 and N8 positions, as well as on the bicyclic framework itself.
One common approach involves the N-alkylation or N-acylation of the secondary amine at the 8-position. For instance, a range of N-acyl derivatives can be synthesized by reacting the parent compound with various acid chlorides or anhydrides. Similarly, reductive amination with different aldehydes or ketones can introduce a wide array of substituents at this position. The phenyl group at the 3-position can also be modified, although this is often incorporated during the initial synthesis of the bicyclic core.
More advanced derivatization strategies focus on creating libraries of compounds for biological screening. This can be achieved through combinatorial chemistry approaches, where a set of building blocks is systematically combined to generate a large number of diverse products. For example, a library of N8-substituted derivatives can be rapidly synthesized in parallel by reacting the this compound core with a collection of different electrophiles.
Furthermore, the development of novel cyclization methods to construct the 3,8-diazabicyclo[3.2.1]octane framework itself is an active area of research. These methods often aim to improve efficiency, scalability, and the ability to introduce functional groups at specific positions on the bicyclic system. Such advancements are crucial for expanding the accessible chemical space and generating novel analogs for drug discovery.
Advanced Computational Modeling for Predictive SAR and De Novo Design
Computational modeling plays an increasingly important role in guiding the design and optimization of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for identifying the key molecular features that contribute to a compound's biological activity.
In a typical QSAR study, a set of synthesized and biologically evaluated this compound analogs is used to build a mathematical model that correlates their structural properties with their observed activity. This model can then be used to predict the activity of virtual compounds, helping to prioritize which new derivatives to synthesize and test. For the related 8-azabicyclo[3.2.1]octane scaffold, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to design novel muscarinic receptor antagonists nih.govscirp.org. These approaches could be similarly applied to the this compound core to develop predictive models for various biological targets.
De novo design represents a more advanced computational strategy where novel molecular structures are generated from scratch based on the structural information of the biological target. While specific examples of de novo design for this compound are not extensively documented, the principles are highly applicable. The rigid bicyclic scaffold can be used as a starting point or a building block in computational algorithms that "grow" molecules within the binding site of a target protein. This approach allows for the exploration of entirely new chemical space and the design of compounds with optimized interactions with the target. The concept of "privileged scaffolds" is central to this, as these frameworks provide a robust starting point for the design of new bioactive compounds unife.itresearchgate.netresearchgate.netnih.govnih.govpageplace.demdpi.comacs.orgresearchgate.net.
Integration with High-Throughput Screening Methodologies in Academic Settings
The this compound scaffold is well-suited for integration into high-throughput screening (HTS) campaigns, particularly in academic drug discovery settings. The synthetic tractability of this core allows for the creation of diverse compound libraries, which are essential for HTS.
Academic HTS centers often screen large collections of compounds to identify "hits" against a specific biological target. By creating a focused library of this compound derivatives, researchers can efficiently probe the biological activity of this chemical space. The design of such libraries can be guided by computational modeling to maximize diversity and the likelihood of finding active compounds.
The synthesis of these libraries can be performed using parallel synthesis techniques, where multiple compounds are synthesized simultaneously in a multi-well format. This approach is compatible with the small-scale synthesis required for initial screening and allows for the rapid generation of a large number of compounds. Once a "hit" is identified from the HTS campaign, the synthetic routes developed for the library can be readily adapted to synthesize larger quantities of the active compound and its analogs for further biological evaluation and lead optimization. The screening of bicyclic peptide libraries has demonstrated the potential for identifying potent modulators of protein-protein interactions, a strategy that can be extended to small molecule libraries based on privileged scaffolds nih.gov.
Bio-conjugation Strategies for Research Applications
The development of bioconjugation strategies for this compound would significantly expand its utility as a research tool in chemical biology. By attaching reporter molecules such as fluorescent dyes or biotin, researchers can create chemical probes to study the interactions of these compounds with their biological targets in real-time.
While specific bioconjugation methods for this compound are not yet well-established in the literature, strategies can be proposed based on the reactivity of the scaffold. The secondary amine at the N8 position provides a convenient handle for conjugation. For example, a linker with a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate, could be used to attach a fluorescent dye or a biotin molecule.
Alternatively, a derivative of this compound could be synthesized with a functional group specifically designed for bioorthogonal conjugation. For example, an alkyne or azide group could be introduced, allowing for "click chemistry" reactions to attach a wide variety of probes. This approach offers high selectivity and efficiency, enabling the labeling of the compound in complex biological environments. The development of such chemical probes would be invaluable for target identification and validation studies, helping to elucidate the mechanism of action of bioactive this compound derivatives princeton.edunih.gov.
Q & A
Q. What strategies validate synergistic effects when combining this compound with other bioactive molecules?
- Methodological Answer :
- Isobologram Analysis : Test combinations in cell-based assays (e.g., cancer cell viability) to calculate combination indices (CI < 1 indicates synergy).
- Transcriptomics : Perform RNA-seq to identify overlapping pathways affected by the combination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
